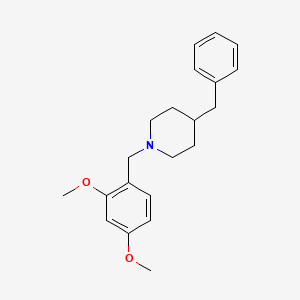![molecular formula C16H20N2O B5683750 2-[4-(dimethylamino)benzylidene]quinuclidin-3-one](/img/structure/B5683750.png)
2-[4-(dimethylamino)benzylidene]quinuclidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(dimethylamino)benzylidene]quinuclidin-3-one, also known as DMABNQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a quinuclidine derivative that exhibits promising pharmacological properties, making it a potential candidate for drug development.
作用機序
The exact mechanism of action of 2-[4-(dimethylamino)benzylidene]quinuclidin-3-one is not fully understood. However, it is believed to act through the modulation of neurotransmitter release and receptor activity in the central nervous system. This compound has been shown to enhance the activity of GABAergic and cholinergic systems, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as to enhance the antioxidant defense system. This compound has also been shown to improve cognitive function and memory in animal models, indicating its potential use in the treatment of cognitive disorders.
実験室実験の利点と制限
2-[4-(dimethylamino)benzylidene]quinuclidin-3-one exhibits several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. This compound also exhibits potent pharmacological properties, making it a useful tool for investigating various biological processes. However, this compound also exhibits limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the research and development of 2-[4-(dimethylamino)benzylidene]quinuclidin-3-one. One potential direction is the investigation of its potential use in the treatment of various neurological disorders, including epilepsy, anxiety, and depression. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential molecular targets. Furthermore, the development of novel derivatives of this compound with enhanced pharmacological properties may lead to the discovery of new therapeutic agents.
Conclusion
In conclusion, this compound is a promising synthetic compound that exhibits potent pharmacological properties. It has been extensively studied for its potential use in various therapeutic applications, including the treatment of neurological disorders, inflammation, and cancer. This compound exhibits several advantages for lab experiments, including its ease of synthesis and potent pharmacological properties. However, further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential molecular targets.
合成法
2-[4-(dimethylamino)benzylidene]quinuclidin-3-one can be synthesized through a multistep process involving the reaction of quinuclidine with 4-dimethylaminobenzaldehyde. The reaction proceeds through a condensation reaction, followed by cyclization to form the final product. The purity and yield of the product can be enhanced through various purification techniques, including recrystallization and chromatography.
科学的研究の応用
2-[4-(dimethylamino)benzylidene]quinuclidin-3-one has been extensively studied for its potential use in various therapeutic applications. It exhibits potent anticonvulsant, analgesic, and anxiolytic activities, making it a promising candidate for the treatment of neurological disorders. This compound has also been shown to possess anti-inflammatory, antioxidant, and anticancer properties, indicating its potential use in the treatment of various diseases.
特性
IUPAC Name |
(2Z)-2-[[4-(dimethylamino)phenyl]methylidene]-1-azabicyclo[2.2.2]octan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-17(2)14-5-3-12(4-6-14)11-15-16(19)13-7-9-18(15)10-8-13/h3-6,11,13H,7-10H2,1-2H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRHRCPGSKIIDH-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)C3CCN2CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3CCN2CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxy-N-({5-[(4-methyl-1H-imidazol-2-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)acetamide](/img/structure/B5683674.png)
![7-methyl-2-[3-(3-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5683707.png)
![N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5683710.png)



![6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5683726.png)
![1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5683731.png)
![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidine](/img/structure/B5683733.png)
![4-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2(1H)-quinolinone](/img/structure/B5683747.png)
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-3-pyrrolidinol](/img/structure/B5683757.png)
![2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5683763.png)
![2-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-1(2H)-phthalazinone](/img/structure/B5683767.png)